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Compound of Interest

Compound Name: yc-1

Cat. No.: B235206 Get Quote

In the landscape of preclinical vasodilator research, YC-1 has emerged as a compound of

significant interest due to its unique mechanism of action. This comparison guide provides an

objective analysis of YC-1's performance against other established vasodilators, supported by

experimental data from various preclinical models. The information is tailored for researchers,

scientists, and drug development professionals to facilitate informed decisions in

cardiovascular and related research fields.

Mechanism of Action: A Dual Approach to
Vasodilation
YC-1 distinguishes itself as a nitric oxide (NO)-independent activator of soluble guanylate

cyclase (sGC), the key enzyme in the NO signaling pathway. Unlike traditional nitrovasodilators

such as sodium nitroprusside (SNP), which rely on the release of NO to stimulate sGC, YC-1
directly activates the enzyme. This leads to increased production of cyclic guanosine

monophosphate (cGMP), a second messenger that triggers a cascade of events culminating in

smooth muscle relaxation and vasodilation.[1]

Furthermore, preclinical studies have revealed that YC-1 also possesses phosphodiesterase

(PDE) inhibitory activity. By inhibiting cGMP-degrading PDEs, YC-1 further potentiates the

vasodilatory effect by sustaining elevated intracellular cGMP levels. This dual mechanism of

sGC activation and PDE inhibition contributes to its potent and prolonged vasodilatory effects.
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The vasodilatory potential of YC-1 has been extensively evaluated in various preclinical

models, often in direct comparison with other classes of vasodilators. The following tables

summarize the quantitative data from these studies, highlighting the relative potency and

efficacy of YC-1.

In Vitro Vasodilation: Aortic Ring Relaxation
The ex vivo aortic ring assay is a standard method to assess the direct vasodilatory effect of

compounds on vascular smooth muscle. The half-maximal effective concentration (EC50) is a

measure of the compound's potency, with lower values indicating higher potency.

Compound Preclinical Model
Agonist Used for
Pre-contraction

EC50 for
Relaxation (μM)

YC-1 Rabbit Aorta Phenylephrine ~10-30

Sodium Nitroprusside

(SNP)

Human Umbilical

Artery
U46619 ~0.3 (pEC50 6.52)[2]

Sildenafil Rat Pulmonary Artery Phenylephrine IC50 ~0.1-1

Riociguat - -
EC50 ~0.08 (in CHO

cells)[3]

Nifedipine - - -

Verapamil - - -

Note: EC50 and IC50 values can vary depending on the specific experimental conditions, such

as the tissue preparation and the contractile agent used.

In Vivo Hemodynamic Effects: Blood Pressure
Reduction
The efficacy of vasodilators in a physiological setting is often assessed by their ability to lower

blood pressure in animal models of hypertension.
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Compound Animal Model
Route of
Administration

Dose
Change in
Blood
Pressure

YC-1

Spontaneously

Hypertensive

Rats (SHR)

- -

Data not readily

available in

summarized

format

Riociguat

Monocrotaline-

induced

Pulmonary

Hypertensive

Rats

Oral 10 mg/kg/day

Significant

decrease in right

ventricular

systolic

pressure[4]

Nifedipine

Spontaneously

Hypertensive

Rats (SHR)

Oral 10 mg/kg/day

Substantial and

prolonged fall in

blood pressure[5]

Sildenafil

Ercc1Δ/- mice

(model of

accelerated

aging)

Oral (in drinking

water)
10 mg/kg/day

No significant

change in blood

pressure[6]

Sodium

Nitroprusside
-

Intravenous

infusion
0.5-10 µg/kg/min

Dose-dependent

reduction in

systemic

vascular

resistance[7]

Signaling Pathways
The vasodilatory effects of YC-1 and its comparators are mediated by distinct signaling

pathways. Understanding these pathways is crucial for predicting potential synergistic or

antagonistic interactions and for designing targeted therapeutic strategies.
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Aortic Ring Vasorelaxation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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